

literature review of the applications of (S)-cyclobutyl(phenyl)methanamine

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Compound of Interest

Compound Name:	(S)-cyclobutyl(phenyl)methanamine
Cat. No.:	B3210679

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A comparative analysis of **(S)-cyclobutyl(phenyl)methanamine**, a versatile building block in medicinal chemistry, reveals its significance in the synthesis of complex organic molecules and its potential as a pharmacologically active agent.^{[1][2]} This guide provides a comparative overview of its properties and applications, placing it alongside structurally related compounds used in drug discovery.

(S)-cyclobutyl(phenyl)methanamine hydrochloride is noted for its unique structural features, combining a cyclobutyl group with a phenyl ring, which contributes to its distinct pharmacological properties.^[1] Research indicates its interaction with various neurotransmitter systems, notably as a modulator of the histamine H3 receptor and its ability to increase serotonin and dopamine levels in rodent models.^[1] The rigid, puckered conformation of the cyclobutane ring is a key feature, offering advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.^[3]

Structural and Physicochemical Comparison

A comparison with structurally similar amines highlights the unique position of **(S)-cyclobutyl(phenyl)methanamine**. The following table summarizes key properties of the target compound and selected alternatives.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Structural Features
(S)-cyclobutyl(phenyl)methanamine hydrochloride	1202478-42-9	C ₁₁ H ₁₆ CIN	197.70	Chiral S-configuration; cyclobutyl and phenyl groups. [1]
(R)-cyclobutyl(phenyl)methanamine hydrochloride	1956435-19-0	C ₁₁ H ₁₆ CIN	197.70	Enantiomer with R-configuration, leading to different biological activity. [1]
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride	68906-27-4	C ₁₀ H ₁₆ CIN	185.69	Branched methyl group instead of a cyclobutyl ring, altering lipophilicity. [1]
[1-(3-(Trifluoromethyl)phenyl)cyclobutyl]methanamine hydrochloride	1039932-76-7	C ₁₂ H ₁₅ ClF ₃ N	265.71	Trifluoromethyl group on the phenyl ring, enhancing electron-withdrawing effects. [1]
2-Cyclobutyl-1-phenylethanamine hydrochloride	2197062-46-5	C ₁₂ H ₁₈ CIN	211.73	Ethyl linker between cyclobutyl and phenyl groups, increasing flexibility. [1]

Biological Activity and Applications

(S)-cyclobutyl(phenyl)methanamine and its derivatives are primarily explored for their effects on the central nervous system. The primary amine functionality and the specific stereochemistry are crucial for their interaction with biological targets.

Compound/Class	Primary Biological Target(s)	Reported Effects/Applications
(S)-cyclobutyl(phenyl)methanamine	Histamine H3 receptor, Monoamine transporters	Potential modulation of cognitive functions, appetite, and sleep-wake cycles.[1] Increased serotonin and dopamine levels in animal models.[1]
Trifluoromethyl-substituted analogs	Serotonin (5-HT) receptors, Monoamine transporters	Potential for enhanced metabolic stability and receptor interaction due to the trifluoromethyl group.[4]
General Cyclobutane Derivatives	Various (e.g., kinases, hormone receptors)	Used to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[3][5]

Synthesis and Experimental Protocols

The synthesis of cyclobutyl(phenyl)methanamine derivatives is a key aspect of their application. Below are representative experimental workflows and protocols.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic route to substituted cyclobutyl(phenyl)methanamines, starting from a substituted phenyl cyclobutanecarbonitrile.



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General synthesis workflow for (phenyl)cyclobutylmethanamines.

Experimental Protocol: Synthesis of [1-(4-chlorophenyl)cyclobutyl]methanamine

This protocol is adapted from a documented synthesis of a derivative of the target compound.
[6]

Materials:

- (4-chlorophenyl)cyclobutanecarbonitrile (985 mg, 5.14 mmol)
- Anhydrous Tetrahydrofuran (THF) (22 mL)
- 2.4 M Lithium aluminum hydride (LAH) in THF (5.4 mL, 12.8 mmol)
- Water
- 1 M Sodium hydroxide (NaOH)
- Sodium sulfate (Na₂SO₄)

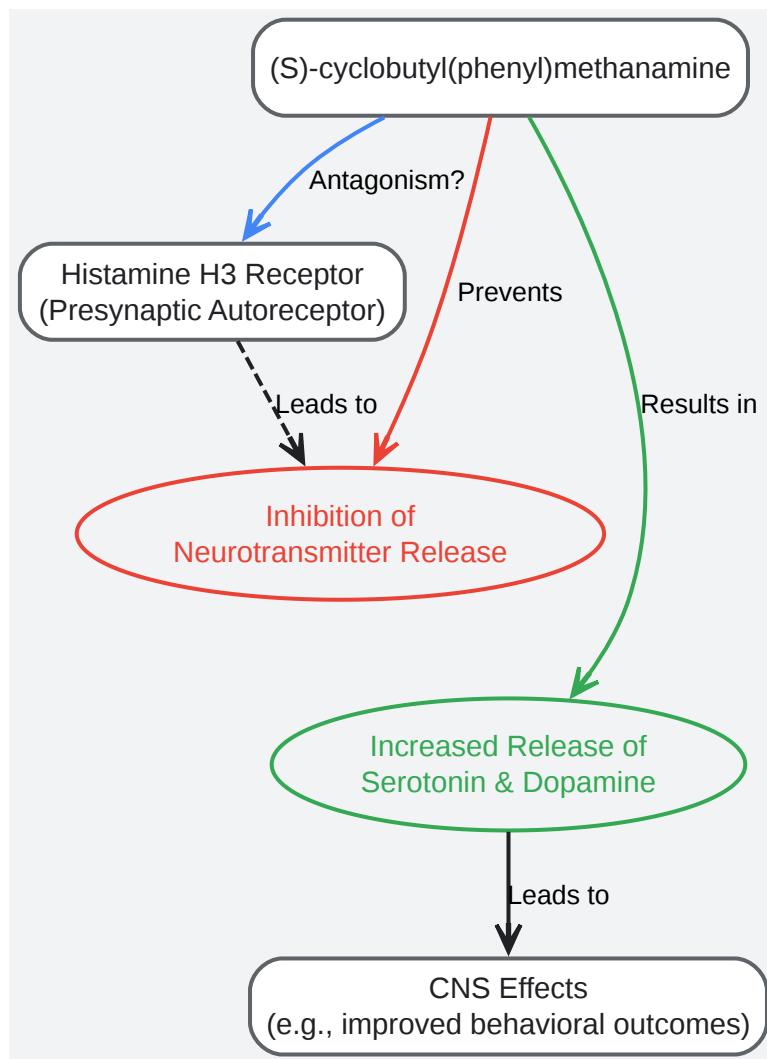
Procedure:

- A solution of (4-chlorophenyl)cyclobutanecarbonitrile in anhydrous THF is prepared in a round-bottomed flask and cooled to 0 °C under a nitrogen atmosphere.
- 2.4 M LAH in THF is added to the stirred solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

- The reaction is quenched at 0 °C by the sequential addition of water (490 μ L), 1 M NaOH (516 μ L), and additional water.
- The resulting heterogeneous mixture is stirred at room temperature for 15 minutes.
- The mixture is dried over sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel to afford the title compound.[6]

Potential Mechanism of Action

The proposed mechanism of action for the neurological effects of **(S)-cyclobutyl(phenyl)methanamine** involves the modulation of neurotransmitter release, potentially through interaction with presynaptic histamine H3 autoreceptors.



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Hypothesized signaling pathway for neurotransmitter modulation.

In conclusion, **(S)-cyclobutyl(phenyl)methanamine** serves as an important chiral building block in drug discovery, particularly for compounds targeting the central nervous system. Its rigid cyclobutyl moiety offers stereochemical advantages and favorable pharmacokinetic properties compared to more flexible alkyl or larger cycloalkyl analogs. While direct comparative clinical or extensive preclinical data remains limited in publicly accessible literature, the foundational chemical and preliminary biological information underscores its potential for the development of novel therapeutics.

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